molecular formula C19H14F3NO2 B2412090 N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622804-96-0

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2412090
CAS No.: 622804-96-0
M. Wt: 345.321
InChI Key: BDRIATBSFRNIEM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound that features a furan ring substituted with a carboxamide group, a trifluoromethyl group, and a methylphenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the formation of the furan ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with different substituents, such as:

Uniqueness

The uniqueness of N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide lies in the presence of the trifluoromethyl group, which imparts distinct electronic properties that can enhance its reactivity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c1-12-6-2-5-9-15(12)23-18(24)17-11-10-16(25-17)13-7-3-4-8-14(13)19(20,21)22/h2-11H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRIATBSFRNIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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